N,N-diethyl-2-(5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetamide
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Overview
Description
N,N-diethyl-2-(5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetamide is a complex organic compound that belongs to the thiazoloquinazoline family. This compound is characterized by its unique structure, which includes a thiazole ring fused with a quinazoline ring, and an acetamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-(5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetamide typically involves multi-step reactions. One common method involves the condensation of 2-aminobenzamide with o-tolyl isothiocyanate to form the intermediate thiazoloquinazoline. This intermediate is then reacted with diethylamine and acetic anhydride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of catalysts and solvents would be carefully managed to ensure efficient production while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-(5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
N,N-diethyl-2-(5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticonvulsant and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-(5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
N,N-diethylthiourea: Shares the diethylamino group but lacks the complex thiazoloquinazoline structure.
2-(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamides: Similar core structure but different substituents.
Uniqueness
N,N-diethyl-2-(5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetamide is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C23H23N3O2S2 |
---|---|
Molecular Weight |
437.6 g/mol |
IUPAC Name |
N,N-diethyl-2-[3-(2-methylphenyl)-5-oxo-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-4-yl]acetamide |
InChI |
InChI=1S/C23H23N3O2S2/c1-4-24(5-2)19(27)14-25-21-20(16-11-7-6-10-15(16)3)30-23(29)26(21)18-13-9-8-12-17(18)22(25)28/h6-13H,4-5,14H2,1-3H3 |
InChI Key |
UCOPNGVEAYJTDU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CN1C2=C(SC(=S)N2C3=CC=CC=C3C1=O)C4=CC=CC=C4C |
Origin of Product |
United States |
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